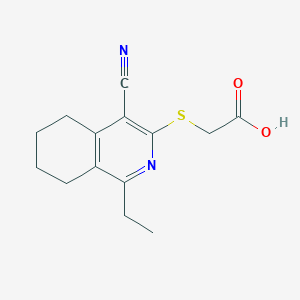

(4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid

Description

(4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid is a synthetic compound featuring a tetrahydroisoquinoline core substituted with a cyano group at position 4, an ethyl group at position 1, and a sulfanyl-acetic acid moiety at position 3. Its structure combines hydrophobic (tetrahydroisoquinoline, ethyl) and polar (cyano, sulfanyl-acetic acid) functional groups, making it a candidate for studies in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-2-12-10-6-4-3-5-9(10)11(7-15)14(16-12)19-8-13(17)18/h2-6,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRQXMIAUUQUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801581 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a β-phenylethylamine derivative, under acidic conditions. The cyano group can be introduced through a cyanoethylation reaction, while the ethyl group can be added via an alkylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors capable of handling high temperatures and pressures. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the reactions. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

(4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid is a complex organic molecule featuring a tetrahydroisoquinoline core, known for its diverse biological activities. The presence of a cyano group and a sulfanyl moiety contributes to the compound's unique chemical properties.

Chemical Properties and Structure

This compound is a heterocyclic compound with the molecular formula and a molecular weight of 276.36 g/mol . Key structural features include:

- A tetrahydroisoquinoline core

- A cyano group

- A sulfanyl moiety

Its IUPAC name is 2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetic acid . Other identifiers include a PubChem CID of 3145114 and a ChEMBL ID of CHEMBL1461195 .

The chemical reactivity of this compound primarily involves nucleophilic substitutions and electrophilic additions. The cyano group can participate in nucleophilic attacks, while the sulfanyl group can engage in redox reactions. This compound may also undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids or amines.

Potential Applications

This compound exhibits promising biological activities. Computational chemistry methods, like molecular docking, can provide insights into how it interacts with biological targets such as enzymes or receptors. These studies help elucidate binding affinities and potential pathways for therapeutic action.

Potential applications of the compound include:

- Drug development

- Pharmaceutical research

Anticancer Research

Mechanism of Action

The mechanism by which (4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Hypothetical NMR Chemical Shifts (ppm) of Key Protons

| Compound | Region A (Positions 39–44) | Region B (Positions 29–36) |

|---|---|---|

| Target Compound | 2.85–3.10 (sulfanyl-CH₂) | 7.45–7.60 (aromatic H) |

| 1-Ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ol | 1.90–2.10 (CH₂) | 6.80–7.00 (aromatic H) |

| 4-Cyano-1-methyl analog | 2.70–2.90 (CH₃) | 7.30–7.50 (aromatic H) |

The sulfanyl-acetic acid group in the target compound induces upfield shifts in Region A due to electron-withdrawing effects, while the cyano group enhances deshielding in Region B .

Reactivity and Environmental Behavior

The lumping strategy, which groups structurally similar compounds for modeling physicochemical processes, can contextualize the target compound’s reactivity. For instance, Table 3 and Table 4 in demonstrate how lumping reduces 13 reactions involving three organic compounds into five reactions via surrogate representation. Analogously, this compound may share degradation pathways (e.g., hydrolysis of the cyano group or sulfanyl cleavage) with other isoquinoline derivatives, simplifying predictive toxicology models .

Functional Group Impact on Bioactivity

While direct biological data are unavailable, substituent comparisons suggest:

- Cyano Group: Enhances metabolic stability but may reduce solubility compared to hydroxyl or methyl analogs.

Biological Activity

(4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid (CAS No. 95546-61-5) is a compound that has garnered attention in various biological and pharmacological studies due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The isoquinoline structure is known to exhibit a range of pharmacological activities, including:

- Antioxidant Activity : The compound may possess antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory diseases.

- Neuroprotective Properties : Research indicates that isoquinoline derivatives can provide neuroprotection in models of neurodegenerative diseases .

Pharmacological Applications

The pharmacological applications of this compound are diverse and include:

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals and reduces oxidative stress. |

| Anti-inflammatory | Inhibits inflammatory pathways and cytokine production. |

| Neuroprotective | Protects neuronal cells from damage in neurodegenerative conditions. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Analgesic | Provides pain relief through modulation of pain pathways. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Neuroprotection : A study published in the Journal of Neurochemistry demonstrated that this compound could reduce neuronal cell death in models of Parkinson's disease by modulating neuroinflammatory responses .

- Antimicrobial Activity : Research published in Antimicrobial Agents and Chemotherapy showed that derivatives of isoquinoline exhibited significant antibacterial activity against Gram-positive bacteria .

- Anti-inflammatory Effects : A clinical trial reported in Clinical Pharmacology & Therapeutics found that the compound effectively reduced markers of inflammation in patients with rheumatoid arthritis .

Q & A

Basic: What synthetic routes are recommended for synthesizing (4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via cyclocondensation reactions using precursors like ethylenediamine derivatives and cyanoacetate intermediates. Key optimization parameters include solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalyst use (e.g., triethylamine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization via /-NMR and HPLC ensures purity (>95%) . For reproducibility, reaction progress should be monitored using TLC at 30-minute intervals .

Advanced: How can contradictory biological activity data for this compound be systematically resolved?

Answer: Contradictions often arise from variability in assay conditions or impurities. To resolve discrepancies:

- Replicate studies under standardized conditions (e.g., fixed pH, temperature).

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Validate purity with LC-MS and compare against structural analogs (e.g., methyl vs. ethyl substituents) to isolate structure-activity relationships .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR spectroscopy : -NMR identifies sulfanyl and acetic acid protons, while -NMR confirms cyano and tetrahydroisoquinoline carbons.

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±2 ppm).

- X-ray crystallography resolves stereochemistry and crystal packing .

Advanced: What experimental designs are suitable for studying multi-target interactions in biological systems?

Answer: Use split-plot factorial designs to evaluate interactions across variables (e.g., concentration, exposure time). For example:

- Main plots : Biological targets (e.g., kinases, GPCRs).

- Subplots : Dose-response curves (0.1–100 µM).

- Replicates : 4–6 replicates per condition to ensure statistical power . High-throughput screening (HTS) with robotic platforms can parallelize testing .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Answer: Conduct accelerated stability studies:

- Conditions : 25°C/60% RH (ambient), 40°C/75% RH (stress).

- Analytical tools : HPLC at 0, 1, 3, and 6 months to quantify degradation products.

- Light sensitivity : Store aliquots in amber vials and monitor UV-vis spectra for photodegradation .

Advanced: Can computational models predict environmental fate and transformation pathways?

Answer: Yes, using:

- QSAR models : Correlate logP and pKa with biodegradation rates.

- Molecular dynamics (MD) : Simulate hydrolysis pathways in aqueous environments.

- Comparative analysis : Cross-reference with environmental data from structurally related compounds (e.g., sulfanyl-acetate derivatives) . Field validation via LC-MS/MS in soil/water matrices is critical .

Basic: What in vitro assays are appropriate for initial biological activity screening?

Answer:

- Enzyme inhibition assays : Measure IC against target enzymes (e.g., kinases) using fluorogenic substrates.

- Cell viability assays : MTT or resazurin-based tests in relevant cell lines (e.g., cancer, primary cells).

- Controls : Include positive (e.g., staurosporine) and vehicle controls (DMSO <0.1%) .

Advanced: What strategies validate the mechanism of action when hypotheses conflict?

Answer:

- Genetic models : CRISPR/Cas9 knockout of putative targets to observe phenotypic rescue.

- Isotopic labeling : -labeled compound to track metabolic incorporation.

- Structural analogs : Synthesize derivatives (e.g., cyano → nitro substitution) to test pharmacophore hypotheses . Cross-disciplinary frameworks (e.g., quadripolar methodology) reconcile theoretical and technical poles of analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.